ent-Nateglinide Acyl-|A-D-glucuronide

Vue d'ensemble

Description

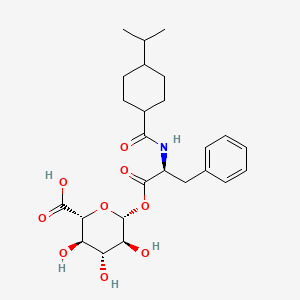

ent-Nateglinide Acyl-|A-D-glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of Nateglinide, which is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial blood glucose levels . The molecular formula of this compound is C25H35NO9, and its molecular weight is 493.55 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ent-Nateglinide Acyl-|A-D-glucuronide typically involves the glucuronidation of Nateglinide. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid to Nateglinide, forming the glucuronide conjugate. Chemical methods may involve the use of glucuronic acid derivatives under acidic or basic conditions to achieve the same result.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale enzymatic glucuronidation processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. The product is then purified through various chromatographic techniques to achieve the desired purity and concentration.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions may target the carbonyl group in the acyl moiety, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the glucuronide moiety, where nucleophiles replace the glucuronic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

- Oxidation products include carboxylic acids and ketones.

- Reduction products include alcohols.

- Substitution products depend on the nucleophile used, resulting in various substituted glucuronides.

Applications De Recherche Scientifique

ent-Nateglinide Acyl-|A-D-glucuronide is primarily used in proteomics research to study protein interactions and modifications. It serves as a model compound to investigate the metabolic pathways of Nateglinide and its derivatives. Additionally, it is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Nateglinide. In the field of medicine, it helps in the development of new antidiabetic drugs by providing insights into the metabolic fate of drug candidates.

Mécanisme D'action

The mechanism of action of ent-Nateglinide Acyl-|A-D-glucuronide is closely related to that of Nateglinide. Nateglinide inhibits ATP-sensitive potassium channels in pancreatic beta cells in the presence of glucose, leading to the stimulation of insulin release . This action helps in reducing postprandial blood glucose levels. The glucuronide derivative is formed as a metabolite during the body’s processing of Nateglinide, and it is excreted through the urine.

Comparaison Avec Des Composés Similaires

Nateglinide: The parent compound, which is used as an antidiabetic drug.

Repaglinide: Another antidiabetic drug that also stimulates insulin release but has a different chemical structure.

Glimepiride: A sulfonylurea class drug that stimulates insulin release through a different mechanism.

Uniqueness: ent-Nateglinide Acyl-|A-D-glucuronide is unique due to its specific glucuronide conjugation, which affects its metabolic stability and excretion profile. This makes it a valuable compound for studying the pharmacokinetics and metabolism of Nateglinide and its derivatives.

Activité Biologique

Ent-Nateglinide Acyl-|A-D-glucuronide is a metabolite of nateglinide, a rapid-acting insulin secretagogue used in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, focusing on its pharmacodynamics, effects on glucose metabolism, and comparative efficacy with other antidiabetic agents.

Nateglinide functions primarily by stimulating insulin secretion from the pancreatic beta cells in response to meals. It acts through the closure of ATP-sensitive potassium channels, leading to depolarization and calcium influx, which promotes insulin release. The acyl-glucuronide form is believed to play a role in the drug's metabolic clearance and may exhibit distinct biological activities compared to its parent compound.

Clinical Studies

Several studies have explored the effects of nateglinide and its metabolites on glycemic control:

-

Comparison with Acarbose :

A multicenter study involving 103 T2DM patients showed that both nateglinide (120 mg three times daily) and acarbose (50 mg three times daily) significantly reduced postprandial glucose excursions without notable differences in efficacy. Both treatments improved metrics such as the incremental area under the curve (AUC) for blood glucose levels, indicating their effectiveness in managing postprandial hyperglycemia . -

Effects on Lipid Profiles :

In another trial with 160 drug-naïve T2DM patients, nateglinide was found to significantly decrease free fatty acids during postprandial periods, suggesting an additional benefit in lipid metabolism compared to acarbose, which had no significant effect on free fatty acids . This highlights nateglinide's potential role not just in glycemic control but also in improving lipid profiles in diabetic patients. -

Inflammatory Response :

The same study assessed inflammatory markers such as high-sensitivity C-reactive protein (hsCRP). While neither drug significantly affected hsCRP levels, both were associated with a low incidence of hypoglycemia and adverse events, indicating a favorable safety profile .

Data Summary

Safety Profile

Both nateglinide and its glucuronide metabolite have shown a favorable safety profile in clinical settings. The incidence of hypoglycemia was low across studies, with no severe episodes reported. Adverse events were primarily gastrointestinal but were comparable between nateglinide and acarbose treatment groups .

Propriétés

IUPAC Name |

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIRWNSTJVSCRW-HAFPBAPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858168 | |

| Record name | 1-O-{N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-L-phenylalanyl}-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357003-01-0 | |

| Record name | 1-O-{N-[4-(Propan-2-yl)cyclohexane-1-carbonyl]-L-phenylalanyl}-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.